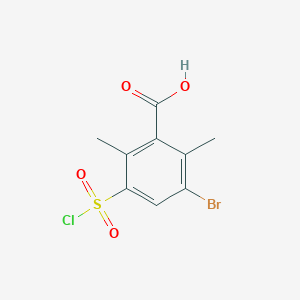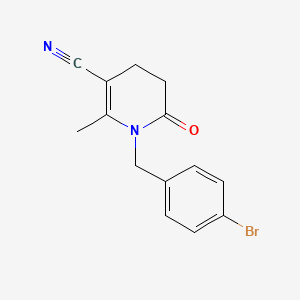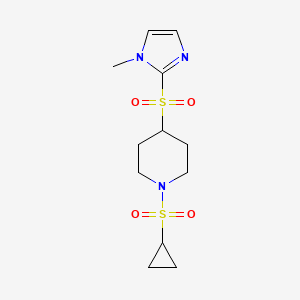
3-Bromo-5-(chlorosulfonyl)-2,6-dimethylbenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound of interest, 3-Bromo-5-(chlorosulfonyl)-2,6-dimethylbenzoic acid, is a halogenated aromatic compound with potential applications in various chemical syntheses. It contains bromine and chlorine atoms as well as a sulfonyl group, which may contribute to its reactivity in chemical reactions, particularly in substitutions and as a catalyst or intermediate in the synthesis of other compounds.
Synthesis Analysis
The synthesis of related bromo- and chloro-substituted compounds has been reported in the literature. For instance, a novel Bronsted acidic ionic liquid was synthesized using chlorosulfonic acid, which suggests the potential for chlorosulfonyl groups to participate in the synthesis of complex molecules . Another study reported the synthesis of 6-bromo-8-chlorosulfonylquinazoline-2,4(1H,3H)-dione from a bromoquinazoline dione and chlorosulfonic acid, indicating that similar conditions could be applied to synthesize the compound . Additionally, the synthesis of 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid involved bromination with phosphorus oxybromide, which could be a relevant method for introducing bromine into the target compound .
Molecular Structure Analysis
The molecular structure of halogenated aromatic compounds can significantly influence their reactivity. For example, the presence of a bromo substituent can facilitate nucleophilic aromatic substitution reactions, as seen in the study of S(N)Ar displacements with halopurine nucleosides . The molecular recognition study of a bromo derivative of dihydroxybenzoic acid with N-donor compounds highlights the importance of functional groups in forming hydrogen bonds and supramolecular assemblies .
Chemical Reactions Analysis
The reactivity of bromo- and chloro-substituted compounds in chemical reactions has been extensively studied. The S(N)Ar reactions with halopurine nucleosides demonstrate the reactivity order of halogens in nucleophilic substitutions, which is relevant for understanding the chemical behavior of the compound . The interaction of 6-bromo-8-chlorosulfonylquinazoline-2,4(1H,3H)-dione with various nucleophilic reagents resulted in the formation of different derivatives, suggesting that the target compound may also undergo similar nucleophilic reactions .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of 3-Bromo-5-(chlorosulfonyl)-2,6-dimethylbenzoic acid are not directly reported in the provided papers, the properties of similar bromo- and chloro-substituted compounds can offer insights. For instance, the solubility, acidity, and potential for hydrogen bonding can be inferred from the molecular recognition study of bromo derivatives with N-donor compounds . The kinetics and mechanism of S(N)Ar reactions provide information on the reactivity and stability of such compounds under different conditions .
Scientific Research Applications
Synthesis and Reactivity
3-Bromo-5-(chlorosulfonyl)-2,6-dimethylbenzoic acid is involved in various synthetic processes and chemical reactions. It has been utilized in the synthesis of diverse organic compounds. For instance, its derivatives are used in the preparation of specific compounds through bromination and reactions with other chemicals like nitrogen-containing compounds and carbon dioxide. Such reactions often lead to the formation of different functional groups, expanding the compound's utility in organic chemistry (Dickinson & Iddon, 1971; Kochergin et al., 1999).
Chemical Properties and Interactions
Studies have focused on understanding the chemical properties and interactions of compounds similar to 3-Bromo-5-(chlorosulfonyl)-2,6-dimethylbenzoic acid. Investigations into the bromination of related compounds and their subsequent reactions with various reagents provide insights into their chemical behavior. These studies are important for developing novel synthetic routes and understanding the reactivity of these compounds under different conditions (Saldabol et al., 1975; Simonov et al., 1973).
Applications in Organic Synthesis
The compound and its derivatives have been utilized in organic synthesis, particularly in the synthesis of heterocyclic compounds. This includes the formation of carbazole and imidazole derivatives, which are significant in pharmaceutical research and material science. These syntheses often involve bromination reactions and subsequent modifications to achieve the desired molecular structures (Gataullin et al., 2007; Niu Wen-bo, 2011).
Safety and Hazards
The safety information for “3-Bromo-5-(chlorosulfonyl)benzoic acid” indicates that it may cause skin and eye irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .
Mechanism of Action
Mode of Action
It’s worth noting that compounds with similar structures have been used in suzuki–miyaura (sm) cross-coupling reactions . In these reactions, the compound may interact with a metal catalyst, such as palladium, to form new carbon-carbon bonds .
Biochemical Pathways
In the context of sm cross-coupling reactions, it may participate in pathways involving carbon-carbon bond formation .
properties
IUPAC Name |
3-bromo-5-chlorosulfonyl-2,6-dimethylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrClO4S/c1-4-6(10)3-7(16(11,14)15)5(2)8(4)9(12)13/h3H,1-2H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGLYPUURWDPSRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1S(=O)(=O)Cl)Br)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrClO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5-(chlorosulfonyl)-2,6-dimethylbenzoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 3-[(2-aminophenyl)sulfanyl]-3-(furan-2-yl)-2-hydroxypropanoate](/img/structure/B3002117.png)



![6-(4-fluorobenzyl)-2-thioxo-2,3,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-4(1H)-one](/img/structure/B3002124.png)
![tert-Butyl N-[1-(5-methylpyridin-2-yl)cyclopropyl]carbamate](/img/structure/B3002125.png)
![2-[2-({2-[(4-ethylphenyl)amino]-2-oxoethyl}thio)-5-(hydroxymethyl)-1H-imidazol-1-yl]-N-isopropylacetamide](/img/structure/B3002126.png)



![1-[5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-pyridyl]-5-methyl-N~4~-(4-methylphenyl)-1H-pyrazole-4-carboxamide](/img/structure/B3002133.png)
![(Z)-3-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-benzyl-N-(2-hydroxyethyl)propanamide](/img/structure/B3002136.png)
